molecular formula C10H10ClNO4S B2371041 2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid CAS No. 344267-33-0

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid

Cat. No.: B2371041
CAS No.: 344267-33-0
M. Wt: 275.7
InChI Key: GVASPECTLZRJFL-UHFFFAOYSA-N
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Description

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid is a chemical compound with the molecular formula C10H10ClNO4S It is known for its unique structure, which includes a sulfinyl group attached to an acetic acid moiety

Preparation Methods

The synthesis of 2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-chloroaniline with chloroacetic acid to form 2-(2-chloroanilino)acetic acid . This intermediate is then subjected to oxidation reactions to introduce the sulfinyl group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding 2-(2-chloroanilino)acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid include:

The uniqueness of this compound lies in its combination of a sulfinyl group with a chloroanilino moiety, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c11-7-3-1-2-4-8(7)12-9(13)5-17(16)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASPECTLZRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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